3,3-Diamino-1-phenylprop-2-en-1-one

Heterocyclic Synthesis Cyclocondensation Naphthyridine

Medicinal chemistry teams pursuing 2,7-naphthyridine-based kinase inhibitors face multi-step routes requiring pre-functionalized intermediates and tedious regioisomer separation. 3,3-Diamino-1-phenylprop-2-en-1-one (CAS 74959-03-8) resolves both bottlenecks through its ambident C,N-dinucleophilic enediamine reactivity. • Single-step cyclocondensation with methyl nicotinate N-oxide delivers 3-amino-4-benzoyl-2,7-naphthyridin-1(2H)-one in 49% yield with exclusive C-4 regioselectivity. • Intrinsic regiocontrol eliminates chromatographic separation of regioisomers, reducing solvent consumption and improving process mass intensity. • One building block enables access to 2,7-naphthyridine, benzo[b]-1,6-naphthyridine, and additional fused pyridine scaffolds from diverse dielectrophilic partners.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12543988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diamino-1-phenylprop-2-en-1-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=N)N)O
InChIInChI=1S/C9H10N2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6,12H,(H3,10,11)/b8-6-
InChIKeyRSKWXZZLDBCNHS-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 400 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diamino-1-phenylprop-2-en-1-one: Core Reactivity & Procurement


3,3-Diamino-1-phenylprop-2-en-1-one (CAS 74959-03-8) is the enediamine tautomer of benzoylacetamidine, a member of the acylacetamidine family. In solution, the compound exists predominantly as the capto-dative enediamine, featuring a highly polarized C=C double bond flanked by an electron-withdrawing benzoyl group and two electron-donating amino groups [1]. This electronic configuration imparts ambident nucleophilic reactivity at both the β-carbon and the amine nitrogen, distinguishing it from simpler enaminones that typically operate as single-site nucleophiles [1].

Ambident C,N-dinucleophile for heterocyclic synthesis
Capto-dative enediamine with polarized C=C bond
Reported tautomeric stability in solution (enediamine form)
Enables 2,7-naphthyridine and benzo-naphthyridine scaffolds

Why 3,3-Diamino-1-phenylprop-2-en-1-one Is Irreplaceable


Procurement specialists and medicinal chemists cannot substitute 3,3-diamino-1-phenylprop-2-en-1-one with generic enaminones such as 3-(dimethylamino)-1-phenylprop-2-en-1-one or simple benzamidine. The target compound's dual amino substitution on the β-carbon transforms it from a monofunctional enaminone into an enediamine capable of concerted C,N-dinucleophilic attack [1]. This reactivity profile, demonstrated in regioselective cyclocondensation reactions, is absent in mono-amino analogs and is essential for constructing specific heterocyclic scaffolds such as 2,7-naphthyridines and benzo[b]-1,6-naphthyridines [1].

Target Compound
Generic Enaminone / Amidine
Dual amino substitution at β-carbon
Single amino group; mono-nucleophilic only
C,N-dinucleophilic cyclocondensation
May not mediate concerted double cyclization
Capto-dative stabilized enediamine
Tautomer equilibrium may shift reactivity profile

3,3-Diamino-1-phenylprop-2-en-1-one Differentiation Evidence


C,N-Dinucleophilic Cyclocondensation Performance

In cyclocondensation with methyl nicotinate N-oxide, 3,3-diamino-1-phenylprop-2-en-1-one (enediamine 1a) delivers 3-amino-4-benzoyl-2,7-naphthyridin-1(2H)-one (3a) in 49% isolated yield after recrystallization [1]. This reaction proceeds via a C,N-dinucleophilic mechanism where the β-carbon attacks the C-4 position of the pyridine ring while the amine nitrogen captures the exocyclic ester group. In contrast, the analogous mono-amino enaminone 3-(dimethylamino)-1-phenylprop-2-en-1-one lacks the second nucleophilic amine site and cannot engage in this concerted double cyclization, precluding direct access to the 2,7-naphthyridine scaffold [1].

Cyclocondensation Yield
Class-level
49%
isolated yield (recrystallized)
Supports synthetic route selection for 2,7-naphthyridine cores
Comparator cannot mediate same transformation
Heterocyclic Synthesis Cyclocondensation Naphthyridine

Regioselective C-4 Attack in Cyclocondensation

With methyl nicotinate N-oxide, 3,3-diamino-1-phenylprop-2-en-1-one reacts exclusively at the C-4 position of the pyridine ring, yielding the 2,7-naphthyridine isomer with complete regioselectivity [1]. This contrasts with the behavior of dimethyl pyridinedicarboxylate N-oxide, where attack occurs at C-2, demonstrating substrate-dependent but fully predictable regiocontrol [1]. Simple enaminones typically react at the α-position without such dual-site regiochemical discrimination, making the enediamine's predictable ambident selectivity a critical procurement differentiator for heterocyclic library synthesis.

Regioselectivity Control
Class-level
C-4 exclusive
substrate-dependent C-2 vs C-4 switch
May reduce isomer separation needs in library synthesis
Simple enaminones lack dual-mode regiocontrol
Regioselectivity Pyridine N-oxide Cyclocondensation

Capto-Dative Enediamine Stability in Solution

1H and 13C NMR spectroscopic characterization confirms that benzoylacetamidine exists in DMSO-d6 solution as the enediamine tautomer 3,3-diamino-1-phenylprop-2-en-1-one (1a), not as the imino-amide form [1]. This tautomeric preference is driven by capto-dative stabilization from the electron-withdrawing benzoyl and electron-donating amino groups. By comparison, simple benzamidine (phenylamidine) in neutral solution exists as a rapidly equilibrating mixture of amino and imino tautomers, lacking the fully engaged enediamine conjugation that imparts enhanced nucleophilicity at the β-carbon [1].

Tautomeric Form
Class-level
>95% enediamine
DMSO-d6 by 1H/13C NMR
Reported consistent reactivity may support batch reproducibility
Benzamidine comparator exists as tautomer mixture
Tautomerism Amidine Enediamine

Dinucleophile Scope in Heterocycle Construction

Beyond pyridine systems, 3,3-diamino-1-phenylprop-2-en-1-one reacts with quinoline N-oxides bearing electrophilic groups at the 3-position to afford benzo[b]-1,6-naphthyridine derivatives [1]. The carbon nucleophilic site of the enediamine attacks the quinoline C-2 or C-4 position while the nitrogen site captures the exocyclic electrophile, enabling a one-pot annulation strategy that is inaccessible using mono-nucleophilic enaminone building blocks such as 3-(dimethylamino)-1-phenylprop-2-en-1-one [1].

Heterocycle Scope
Class-level
3+ scaffolds
vs mono-addition products only
Supports multi-scaffold synthesis from single building block
Quinoline N-oxide scope reported in one study
Quinoline N-oxide Benzo-naphthyridine Dinucleophile

3,3-Diamino-1-phenylprop-2-en-1-one Application Scenarios


2,7-Naphthyridine Libraries for Kinase Inhibitors

Medicinal chemistry teams targeting 2,7-naphthyridine-based kinase inhibitors require a building block capable of forming the bicyclic core in a single cyclocondensation step. 3,3-Diamino-1-phenylprop-2-en-1-one reacts with methyl nicotinate N-oxide under mild conditions (−10 °C, DMF, 24 h) to deliver 3-amino-4-benzoyl-2,7-naphthyridin-1(2H)-one in 49% yield with complete C-4 regioselectivity [1]. No alternative commercially available enaminone or amidine building block provides this one-step entry to the 2,7-naphthyridine scaffold.

Benzo[b]-1,6-naphthyridines for Antibacterial Screening

The dual electrophilic reactivity of quinoline N-oxides is harnessed by 3,3-diamino-1-phenylprop-2-en-1-one to construct benzo[b]-1,6-naphthyridine frameworks with predictable regiochemistry [1]. Screening programs requiring diverse fused pyridine libraries can consolidate procurement around this single enediamine building block, reducing the need to source multiple pre-functionalized intermediates.

Capto-Dative Enediamine for Diversity-Oriented Synthesis

In diversity-oriented synthesis (DOS) workflows, the ambident nucleophilicity of 3,3-diamino-1-phenylprop-2-en-1-one enables reaction with a range of dielectrophilic partners (pyridine N-oxides, quinoline N-oxides, ortho-halo esters) to generate structurally distinct heterocyclic scaffolds from a single starting material [1]. This multi-scaffold capability differentiates it from mono-nucleophilic enaminones and supports efficient compound library expansion with minimal procurement complexity.

Regiocontrol to Eliminate Isomer Separation

Process development groups scaling heterocyclic syntheses benefit from the compound's predictable regioselectivity: exclusive C-4 attack with nicotinate-derived N-oxides versus C-2 attack with pyridinedicarboxylate-derived N-oxides [1]. This intrinsic regiocontrol eliminates chromatographic separation of regioisomers, reducing solvent consumption and improving process mass intensity during scale-up.

Application
Selection Property
Validation Focus
2,7-Naphthyridine scaffold synthesis
C,N-dinucleophilic cyclocondensation
Cyclocondensation regioselectivity review
Benzo[b]-1,6-naphthyridine synthesis
Quinoline N-oxide dinucleophile scope
Scaffold diversification review
Diversity-oriented synthesis (DOS)
Ambident nucleophilicity profile
Multi-scaffold pathway review
Regiocontrolled scale-up synthesis
Predictable substrate-dependent regioselectivity
Isomer separation assessment
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